Hydroxyammonium chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

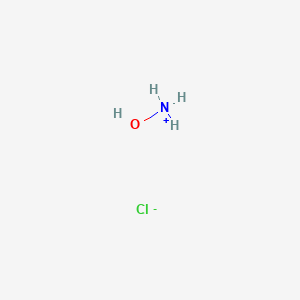

Hydroxyammonium chloride is a useful research compound. Its molecular formula is ClH4NO and its molecular weight is 69.49 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Environmental Remediation

Photocatalytic Applications

Hydroxyammonium chloride is utilized in the synthesis of bismuth oxychloride nanophotocatalysts. These catalysts are effective in degrading hazardous organic pollutants, demonstrating its role in environmental cleanup efforts. The photocatalysts facilitate the removal of contaminants from water, making them valuable in wastewater treatment processes .

Case Study: Seddigi et al. (2017)

In a study conducted by Seddigi et al., the synthesis of bismuth oxychloride using this compound was explored. The resulting photocatalysts showed high efficiency in degrading organic pollutants under light irradiation, indicating their potential for practical applications in environmental remediation .

Analytical Chemistry

Liquid Chromatography Enhancements

this compound plays a crucial role in enhancing the separation selectivity of liquid chromatography through on-column derivatization. This process improves the analysis of complex mixtures by enabling better resolution of components .

Case Study: Shibukawa et al. (2003)

Shibukawa and colleagues demonstrated that incorporating this compound into liquid chromatographic methods significantly improved separation efficiency. Their findings highlight the compound's importance in refining analytical techniques used in various chemical analyses .

Organic Synthesis

This compound is a critical reagent in organic synthesis, particularly in the formation of oximes and hydroxamic acids from carboxylic acids. These compounds are essential intermediates in pharmaceuticals and agrochemicals .

Industrial Applications

- Textile Industry: Used as a fixative for dyes and auxiliary in dyeing processes.

- Rubber and Plastics: Functions as an antioxidant and vulcanization accelerator.

- Corrosion Inhibition: Acts as a corrosion inhibitor in metal treatments.

- Food Industry: Serves as an antioxidant in fatty acids and soaps .

Biological Applications

This compound is involved in biological processes such as nitrification and anammox, which are vital for nitrogen cycling in ecosystems. These reactions are crucial for wastewater treatment, where nitrogen compounds must be managed effectively .

Summary Table of Applications

化学反应分析

Redox Reactions

Hydroxylammonium chloride acts as a strong reducing agent in acidic and neutral conditions, facilitating electron transfer processes.

Reduction of Iron in Analytical Chemistry

In water analysis, hydroxylammonium chloride reduces Fe³⁺ to Fe²⁺, enabling colorimetric detection via α,α-dipyridyl complexation:

Fe3++NH3OH+→Fe2++NO+2H++H2O

The resulting Fe²⁺ forms a pink-red tris(bipyridine) complex detectable at 520 nm .

Reaction with Bromate Ions

In concentrated acidic solutions, hydroxylammonium chloride reacts with sodium bromate (NaBrO₃) to produce N₂O and Br⁻:

3NH3OH++BrO3−+3H+→23N2O+Br−+6H2O

This reaction proceeds through intermediates like HBrO₂ and HBrO, with autocatalytic behavior observed due to bromide ion accumulation .

Oxidation by Bromine

Bromine oxidizes hydroxylammonium chloride to N₂O:

Br2+NH3OH+→21N2O+2Br−+3H++21H2O

The reaction is first-order in both [Br₂] and [NH₃OH⁺] .

Coordination Chemistry

Hydroxylammonium chloride participates in ligand substitution and redox reactions with transition metals.

Reductive Nitrosylation with Metal Porphyrins

Manganese(III) porphyrins (e.g., Mn(TPP)Cl) undergo reductive nitrosylation in the presence of hydroxylammonium chloride, forming nitrosyl complexes:

Mn(TPP)Cl+NH3OH+→Mn(TPP)(NO)+HCl+H2O

The reaction is first-order in both reactants, with a rate constant of 6.2×10−2M−1s−1 .

Oxime Formation

Hydroxylammonium chloride reacts with ketones or aldehydes to form oximes, critical in pharmaceuticals and agrochemicals:

R2C=O+NH3OH+→R2C=N-OH+H++H2O

For example, acetone oxime ((CH3)2C=N-OH) is synthesized quantitatively under mild conditions .

Decomposition and Stability

Hydroxylammonium chloride decomposes exothermically above 155°C, releasing toxic gases:

NH3OHCl→NH3+HCl+NOx

Prolonged exposure to moisture or heat accelerates decomposition, necessitating storage at 2–30°C .

Corrosion Inhibition

Hydroxylammonium chloride forms protective complexes on metal surfaces, reducing oxidation rates. For example, it inhibits iron corrosion in acidic media by adsorbing onto the metal surface and scavenging free radicals .

常见问题

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of hydroxyammonium chloride to ensure high purity?

- Methodological Answer : Synthesis optimization requires strict control of reaction stoichiometry (NH2OH·HCl formation from hydroxylamine and HCl), temperature (maintained below 60°C to avoid decomposition), and pH (acidic conditions). Post-synthesis, recrystallization in ethanol-water mixtures (1:2 v/v) at 4°C enhances purity. Characterization via melting point analysis (155–157°C ) and gravimetric titration against AgNO3 (to quantify chloride content) are essential validation steps. Impurities like Hg (≤0.000001%) can be minimized using ACS/ISO-certified reagents .

Q. How should this compound solutions be prepared and standardized for titrimetric analysis?

- Methodological Answer : Dissolve 50 g of this compound in 1 L of deionized water (adjusted to pH 3.1 with HCl) to prepare a 1 M solution. Standardize using iron(III) chloride hexahydrate in ethanol (1:200), where 1 mL corresponds to 10 µg of iron. Volumetric precision requires calibration against NIST-validated reference materials .

Q. What precautions are necessary to mitigate hygroscopicity and decomposition during storage?

- Methodological Answer : Store in airtight, desiccated containers under nitrogen to prevent moisture absorption (hygroscopicity: 560 g/L at 20°C ). Decomposition occurs above 159°C, releasing NH3 and Cl2 gases. Stability tests via thermogravimetric analysis (TGA) under inert atmospheres are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., melting point, solubility) be resolved?

- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. For example, melting points vary due to decomposition kinetics. Cross-validate data using differential scanning calorimetry (DSC) and compare with NIST Chemistry WebBook entries . Solubility discrepancies (e.g., 560 g/L vs. 500 g/L) may stem from ionic strength adjustments; use standardized buffer systems for reproducibility .

Q. What advanced analytical techniques are suitable for tracking reaction pathways involving this compound?

- Methodological Answer : Isotopic labeling (e.g., 15N-hydroxyammonium chloride ≥98 atom% purity ) coupled with LC-MS or 1H NMR can trace N–O bond cleavage in reduction reactions. For kinetic studies, use stopped-flow spectrophotometry to monitor intermediate formation (e.g., nitroxyl radicals) under controlled pH .

Q. How can researchers design experiments to study this compound’s role in selective metal ion reduction?

- Methodological Answer : Develop a factorial design varying pH (1–5), concentration (0.1–1 M), and metal ions (e.g., Fe3+, Cu2+). Use cyclic voltammetry to identify reduction potentials and ICP-OES to quantify metal recovery efficiency. For selectivity, compare with alternative reductants (e.g., NaBH4) .

Q. Data Integrity & Reproducibility

Q. What strategies ensure reproducibility in this compound-based protocols across laboratories?

- Methodological Answer : Adopt the following:

- Precision : Report detailed synthesis conditions (e.g., cooling rates during recrystallization ).

- Validation : Cross-check results with NIST reference data and inter-laboratory comparisons .

- Documentation : Follow ICH guidelines for experimental reporting, including raw data and error margins .

Q. How should researchers address conflicting XRD and NMR data in structural studies of this compound derivatives?

- Methodological Answer : XRD detects crystalline phases, while NMR identifies solution-state structures. Resolve contradictions by:

- Conducting variable-temperature XRD to assess polymorphism.

- Using solid-state NMR to bridge crystalline and solution-phase data .

Q. Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in redox reactions?

- Methodological Answer :

- Use fume hoods to avoid inhalation of decomposition products (NH3, Cl2).

- Wear acid-resistant PPE (gloves, goggles) due to its corrosive nature (pH <3 in solution ).

- Emergency protocols: Neutralize spills with NaHCO3 and evacuate upon gas release .

Q. How can isotopic labeling (15N) improve mechanistic studies without compromising safety?

属性

分子式 |

ClH4NO |

|---|---|

分子量 |

69.49 g/mol |

IUPAC 名称 |

hydroxyazanium;chloride |

InChI |

InChI=1S/ClH.H4NO/c;1-2/h1H;2H,1H3/q;+1/p-1 |

InChI 键 |

WCYJQVALWQMJGE-UHFFFAOYSA-M |

规范 SMILES |

[NH3+]O.[Cl-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。